N-(2-chlorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(2-chlorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiophene ring, and an oxazole moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated oxazole intermediate.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the oxazole-thiophene intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development. It may exhibit activity against certain enzymes or receptors, leading to potential therapeutic applications.
Medicine: Research into the medicinal properties of this compound includes its potential use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to modulate biological pathways makes it a promising candidate for further investigation.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking its activity and thereby modulating a particular biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-2-{[2-(thiophen-2-yl)ethyl]amino}acetamide
- N-(2-chlorophenyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
- N-(2-chlorophenyl)-5-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
Comparison: Compared to similar compounds, N-(2-chlorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide stands out due to the presence of the thiophene ring, which imparts unique electronic and steric properties. This can influence its reactivity, biological activity, and overall stability. The chlorophenyl group also contributes to its distinct chemical behavior, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H9ClN2O2S |
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Molecular Weight |
304.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H9ClN2O2S/c15-9-4-1-2-5-10(9)16-14(18)11-8-12(19-17-11)13-6-3-7-20-13/h1-8H,(H,16,18) |
InChI Key |
CDJHCYVXZIJEDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3)Cl |
Origin of Product |
United States |
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